molecular formula C9H10N6S2 B11044316 3-(4-Methyl-1,2,3-thiadiazol-5-yl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methyl-1,2,3-thiadiazol-5-yl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044316
M. Wt: 266.4 g/mol
InChI Key: NNFMDSKSOQLPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-(4-Methyl-1,2,3-thiadiazol-5-yl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound belonging to the family.

  • The compound’s structure includes a 1,2,4-triazole fused with a 1,3,4-thiadiazole ring system.
  • Preparation Methods

      Synthetic Routes: While direct synthesis of this specific compound is limited, related derivatives are prepared using various methods.

      Reaction Conditions: These involve cyclization reactions, often starting from substituted thioureas or thiosemicarbazides.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.

      Biology and Medicine: Its derivatives may exhibit bioactivity, making them potential candidates for drug development.

      Industry: Limited industrial applications exist, but research continues to explore its properties.

  • Mechanism of Action

    • Specific mechanisms for this compound are not well-established. its structural features suggest potential interactions with biological targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiadiazoles, such as 1,2,3-thiadiazole and 1,2,5-thiadiazole, share structural similarities.

      Uniqueness: The fused triazole-thiadiazole system in this compound sets it apart from simpler thiadiazoles.

    Properties

    Molecular Formula

    C9H10N6S2

    Molecular Weight

    266.4 g/mol

    IUPAC Name

    3-(4-methylthiadiazol-5-yl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    InChI

    InChI=1S/C9H10N6S2/c1-4(2)8-13-15-7(11-12-9(15)16-8)6-5(3)10-14-17-6/h4H,1-3H3

    InChI Key

    NNFMDSKSOQLPTJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C(C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.